molecular formula C8H14O2 B15232566 (5R,7S)-1-oxaspiro[4.4]nonan-7-ol

(5R,7S)-1-oxaspiro[4.4]nonan-7-ol

Cat. No.: B15232566
M. Wt: 142.20 g/mol
InChI Key: DVGUWWWNKAPKLJ-JGVFFNPUSA-N
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Description

(5R,7S)-1-oxaspiro[44]nonan-7-ol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S)-1-oxaspiro[4.4]nonan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a diol or a hydroxy ketone, cyclization can be induced using strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(5R,7S)-1-oxaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into a halide.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5R,7S)-1-oxaspiro[4.4]nonan-7-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (5R,7S)-1-oxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,7S)-1-oxaspiro[4.4]nonan-7-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(5R,8S)-1-oxaspiro[4.4]nonan-8-ol

InChI

InChI=1S/C8H14O2/c9-7-2-4-8(6-7)3-1-5-10-8/h7,9H,1-6H2/t7-,8+/m0/s1

InChI Key

DVGUWWWNKAPKLJ-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@]2(CC[C@@H](C2)O)OC1

Canonical SMILES

C1CC2(CCC(C2)O)OC1

Origin of Product

United States

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